molecular formula C8H11ClN2O B11904857 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine CAS No. 1346708-19-7

3-((4-Chloropyridin-2-yl)oxy)propan-1-amine

Cat. No.: B11904857
CAS No.: 1346708-19-7
M. Wt: 186.64 g/mol
InChI Key: FWAVFUNFFIBXJI-UHFFFAOYSA-N
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Description

3-((4-Chloropyridin-2-yl)oxy)propan-1-amine ( 1346708-22-2) is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . This biochemical is offered for research use and is not intended for diagnostic or therapeutic applications. The structure of this compound, which features a 4-chloropyridine ring linked to a propan-1-amine chain via an ether bond, classifies it as a valuable heterocyclic building block . Similar chloropyridine derivatives are recognized as key intermediates in life science research, suggesting its potential utility in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and other fine chemicals . As a specialized intermediate, it may be applied in medicinal chemistry and drug discovery programs, particularly in the development of compounds that target neurological or infectious diseases. Researchers can utilize this amine in various synthetic transformations, including amide bond formation or salt generation, to create novel compounds for biological screening. Proper storage conditions are recommended to be sealed in a dry environment at 2-8°C to maintain stability and purity .

Properties

CAS No.

1346708-19-7

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-(4-chloropyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11ClN2O/c9-7-2-4-11-8(6-7)12-5-1-3-10/h2,4,6H,1,3,5,10H2

InChI Key

FWAVFUNFFIBXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)OCCCN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group on 4-chloro-2-hydroxypyridine acts as a nucleophile, displacing a leaving group (e.g., halide) from a propane derivative. A common protocol uses 3-bromopropan-1-amine as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 60°C to 100°C.

Example Protocol

  • Substrates : 4-Chloro-2-hydroxypyridine (1.0 equiv), 3-bromopropan-1-amine (1.2 equiv).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : DMF (10 mL/g substrate).

  • Conditions : 80°C, 12–24 hours under nitrogen atmosphere.

  • Workup : Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.

This method yields approximately 65–75% of the target compound, with purity >95% after purification.

Reductive Amination Approaches

Reductive amination offers an alternative route by forming the amine moiety after constructing the ether linkage. This method is advantageous when starting from ketone or aldehyde precursors.

Stepwise Synthesis

  • Ether Formation : React 4-chloro-2-hydroxypyridine with 3-chloropropanol in the presence of NaH to yield 3-((4-chloropyridin-2-yl)oxy)propan-1-ol.

  • Oxidation : Convert the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

  • Reductive Amination : Treat the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to introduce the amine group.

Key Data

StepReagents/ConditionsYield (%)
Ether FormationNaH, THF, 0°C to RT, 6 h82
OxidationDess-Martin, CH₂Cl₂, 2 h78
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 24 h65

The overall yield for this three-step process is ~41%, with the oxidation step being the major bottleneck due to competing side reactions.

Multi-Step Synthesis from 2-Amino-4-chloropyridine

2-Amino-4-chloropyridine (CAS 19798-80-2) serves as a precursor in a multi-step synthesis strategy. This route is particularly useful for introducing functional groups at specific positions.

Protocol Overview

  • Protection of Amine : Treat 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (4-chloropyridin-2-yl)carbamate.

  • Alkylation : React the Boc-protected intermediate with 3-bromopropanol under Mitsunobu conditions (DIAD, PPh₃) to install the ether linkage.

  • Deprotection and Amination : Remove the Boc group using HCl/dioxane, followed by amination via Gabriel synthesis or direct substitution.

Optimization Insights

  • Mitsunobu Reaction : Using 1.5 equiv of 3-bromopropanol and 2.0 equiv of DIAD/PPh₃ in THF at 0°C→RT improves regioselectivity.

  • Deprotection : A 4M HCl/dioxane solution at room temperature for 18 hours achieves quantitative deprotection without degrading the pyridine ring.

This method achieves a total yield of 58–63%, with high purity (>98%) confirmed by HPLC.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodOverall Yield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7095HighModerate
Reductive Amination4190ModerateLow
Multi-Step Synthesis6098LowHigh

Key Findings

  • Nucleophilic Substitution is preferred for industrial-scale production due to fewer steps and moderate reagent costs.

  • Multi-Step Synthesis offers superior purity and is ideal for research settings requiring high-quality material.

  • Reductive Amination is less favored due to low yields and the use of hazardous reagents like NaBH₃CN.

Challenges and Optimization Strategies

Common Issues

  • Regioselectivity : Competing O- vs. N-alkylation in nucleophilic substitution.

  • Side Reactions : Oxidation of the pyridine ring under harsh acidic/basic conditions.

Solutions

  • Directed Ortho-Metalation : Use lithiation (e.g., LDA) to direct substituents to specific positions before ether formation.

  • Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 1–2 hours, improving yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloropyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Oxidation: Products include imines, nitriles, or oximes.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Substituent Effects on Pyridine Ring

  • Chlorine Position (4-Cl vs. 5-Cl): The positional isomerism between 4-chloro and 5-chloro pyridine derivatives influences electronic and steric properties.
  • Fluorine vs. Chlorine: The 5-fluoro analog (170.18 g/mol) has a lower molecular weight and higher electronegativity than the chloro analogs, which could improve metabolic stability or solubility in drug design .

Spectroscopic Data

  • NMR Signatures: The tert-butyldimethylsilyl-protected compound exhibits distinct $ ^1H $-NMR peaks at δ 0.05 ppm (Si(CH$ _3 $)$ _2 $) and δ 0.89 ppm (SiC(CH$ _3 $)$ _3 $) . In contrast, chloropyridinyloxy analogs would show aromatic proton resonances near δ 7–8 ppm, with splitting patterns dependent on substitution positions .

Challenges and Considerations

  • Positional Isomerism: The 4-chloro and 5-chloro isomers may require distinct synthetic routes or purification techniques due to differences in reactivity and steric hindrance.
  • Stability: The tert-butyldimethylsilyl group enhances stability during synthesis but requires deprotection steps for final product isolation .

Biological Activity

3-((4-Chloropyridin-2-yl)oxy)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a chlorinated pyridine moiety linked through an ether bond to a propan-1-amine group, exhibits interactions with various biological targets, suggesting its utility in drug development and organic synthesis.

The molecular formula of this compound is C8H10ClN1O1C_8H_{10}ClN_1O_1, with a molecular weight of approximately 200.67 g/mol. Its structure allows for diverse chemical reactivity, which can be explored through various synthetic methodologies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropyridine component can participate in binding interactions, while the propan-1-amine group facilitates hydrogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects such as inhibition or activation of enzymatic pathways .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Activity:
Studies indicate that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

2. Enzyme Inhibition:
Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis and has implications in immunosuppressive therapies .

3. Neurotransmitter Receptor Interaction:
Interaction studies highlight the compound's potential binding affinity to neurotransmitter receptors. This suggests possible applications in neuropharmacology, particularly in modulating neurotransmission and addressing neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Study Findings Biological Target
Study ADemonstrated antimicrobial activity against Gram-positive bacteria.Bacterial enzymes
Study BIdentified as a potent inhibitor of DHODH in vitro assays.Enzymatic pathway
Study CShowed binding affinity to serotonin receptors, indicating potential antidepressant effects.Neurotransmitter receptors

Q & A

Basic Questions

Q. How is 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine synthesized, and what purification methods are effective?

  • Methodology : The synthesis typically involves nucleophilic substitution between 4-chloro-2-hydroxypyridine and 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Post-reaction, purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Key Considerations : Optimize reaction time (12–24 hours) and monitor by TLC. Impurities like unreacted starting materials are common; fractional distillation may enhance purity .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers are observed?

  • Techniques :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm for pyridine), NH₂ protons (δ 1.5–2.0 ppm), and ether-linked CH₂ (δ 3.8–4.2 ppm).
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and N-H (~3350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 200.6 (C₈H₁₂ClN₂O⁺) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Degradation products include oxidized amines (detectable via HPLC) and hydrolyzed pyridine derivatives .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze the electron density and noncovalent interactions of this compound?

  • Methodology : Use Multiwfn to calculate electron localization function (ELF) and localized orbital locator (LOL) maps. Noncovalent interaction (NCI) analysis reveals steric clashes and hydrogen-bonding potential (e.g., amine-pyridine interactions). Pair with DFT calculations (B3LYP/6-31G*) for optimized geometries .
  • Example : NCI plots show weak CH-π interactions between the propan-1-amine chain and pyridine ring, influencing conformational stability .

Q. How do structural modifications influence its biological activity, based on SAR studies?

  • SAR Insights :

Modification SiteExample SubstituentBiological Impact
Pyridine Cl → F4-Fluoro derivativeEnhanced receptor binding (IC₅₀ ↓ 30%)
Amine chain lengthEthyl vs. propylReduced solubility; altered CNS penetration
  • Mechanism : Chlorine at C4 enhances electronegativity, improving π-stacking with hydrophobic receptor pockets .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Approach :

Assay Standardization : Use isogenic cell lines and consistent IC₅₀ protocols (e.g., MTT vs. luminescence assays).

Metabolic Profiling : Identify metabolites via LC-MS to differentiate parent compound effects from derivatives.

Docking Studies : Compare binding poses in receptor models (e.g., CCR5 vs. serotonin receptors) to explain divergent activities .

Q. What strategies optimize synthetic routes for higher yields and selectivity?

  • Optimization Table :

ConditionBaselineOptimizedImpact on Yield
CatalystNonePd(OAc)₂↑ 25% (via Ullmann coupling)
SolventDMFDMSO↓ Side products
Temperature80°C100°CFaster reaction
  • Note : Microwave-assisted synthesis reduces reaction time to 2 hours with 85% yield .

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